molecular formula C15H12ClN5O2S B11793185 1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11793185
M. Wt: 361.8 g/mol
InChI Key: JDTYHLBZVVTPLT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine moiety, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper (Cu) to facilitate the reaction.

    Introduction of the Pyrimidine Moiety: The pyrimidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with an intermediate compound.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide (CO2) under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction may lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-(5-Chloro-2-methylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyrimidine moiety, making it less versatile in certain applications.

    5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the chloro-methylphenyl group, which may affect its chemical reactivity and biological activity.

    1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of the pyrimidine moiety, which may alter its properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H12ClN5O2S

Molecular Weight

361.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C15H12ClN5O2S/c1-9-3-4-10(16)7-11(9)21-12(13(14(22)23)19-20-21)8-24-15-17-5-2-6-18-15/h2-7H,8H2,1H3,(H,22,23)

InChI Key

JDTYHLBZVVTPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3

Origin of Product

United States

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